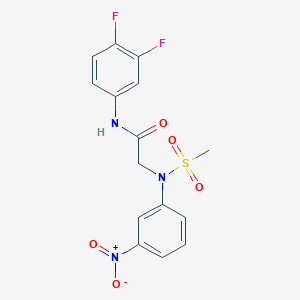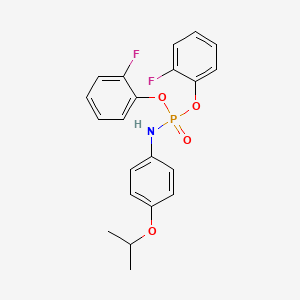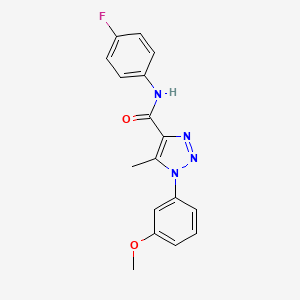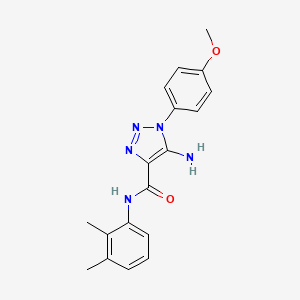
N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Vue d'ensemble
Description
N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as DFN-15, is a novel small molecule that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. It was first synthesized in 2013 by a team of researchers at the University of Texas at Austin.
Mécanisme D'action
N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide works by modulating the activity of a specific subtype of glutamate receptor called the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity, learning, and memory. This compound binds to a specific site on the receptor and enhances its activity, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in regulating mood and cognition. It has also been shown to reduce inflammation and oxidative stress, which are thought to play a role in the development of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the potential therapeutic effects of this compound in various neurological and psychiatric disorders, such as depression, anxiety, and chronic pain. Another area of interest is the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, there is also interest in developing more potent and selective NMDA receptor modulators based on the structure of this compound.
Applications De Recherche Scientifique
N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders. It has shown promising results in animal models of depression, anxiety, and chronic pain. It has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O5S/c1-26(24,25)19(11-3-2-4-12(8-11)20(22)23)9-15(21)18-10-5-6-13(16)14(17)7-10/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYHCKHNUGAXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)F)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658399.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4658400.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4658417.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B4658426.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4658455.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4658469.png)
![3,4-diethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4658475.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4658479.png)

![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)